molecular formula C12H8N4O2 B1402695 2-[(4-Cyanophenyl)amino]pyrimidine-4-carboxylic acid CAS No. 1393845-75-4

2-[(4-Cyanophenyl)amino]pyrimidine-4-carboxylic acid

Cat. No. B1402695
M. Wt: 240.22 g/mol
InChI Key: LTAPRASFDZZNLW-UHFFFAOYSA-N
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Description

“2-[(4-Cyanophenyl)amino]pyrimidine-4-carboxylic acid” is a compound with the molecular formula C12H8N4O2 and a molecular weight of 240.22 . It is also known as CPAC.


Synthesis Analysis

The synthesis of pyrimidines like “2-[(4-Cyanophenyl)amino]pyrimidine-4-carboxylic acid” can be achieved through various methods. One such method involves a three-component coupling reaction comprising substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis .


Molecular Structure Analysis

The molecular structure of “2-[(4-Cyanophenyl)amino]pyrimidine-4-carboxylic acid” can be represented by the InChI code: 1S/C12H8N4O2/c13-7-8-1-3-9(4-2-8)15-12-14-6-5-10(16-12)11(17)18/h1-6H, (H,17,18) (H,14,15,16) .


Chemical Reactions Analysis

Pyrimidines, including “2-[(4-Cyanophenyl)amino]pyrimidine-4-carboxylic acid”, can undergo a cascade of stepwise inverse electron demand hetero-Diels-Alder (ihDA) reactions, followed by retro-Diels-Alder (rDA) reactions and elimination of water .


Physical And Chemical Properties Analysis

“2-[(4-Cyanophenyl)amino]pyrimidine-4-carboxylic acid” is a solid with a melting point of 263°C (Dec) .

Scientific Research Applications

Co-Crystal Formation and Characterization

Research on co-crystals involving pyrimidine derivatives with carboxylic acids highlights their potential in material science. A study by Rajam et al. (2018) focused on cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine and various carboxylic acids, exploring the hydrogen bonding and molecular interactions. These cocrystals exhibited interesting structural properties, forming large cage-like tetrameric units and chain-like arrangements, indicating potential applications in materials engineering and molecular design (Rajam et al., 2018).

Building Block in Peptide Synthesis

2-Amino-4-pyrrolidinothieno[2,3-d]pyrimidine-6-carboxylic acid, a pyrimidine derivative, has been identified as a valuable building block in peptide synthesis. Bissyris et al. (2005) demonstrated its use in creating peptidomimetics, indicating its utility in developing novel peptides for research and therapeutic applications (Bissyris et al., 2005).

Synthesis and Biological Evaluation

Studies on pyrimidine-carboxylate derivatives, such as the work of Shanmugasundaram et al. (2011), have explored their synthesis and potential biological activities. These derivatives have been screened for antibacterial, antifungal, and antitumor activities, suggesting their relevance in medicinal chemistry and drug discovery (Shanmugasundaram et al., 2011).

Development of Novel High-Value Pyrimidine Scaffolds

Schmitt et al. (2017) developed a strategy using fluorinated acetoacetates, malononitrile, and fluoroalkyl amino reagents to synthesize novel pyrimidine derivatives. These compounds, featuring fluorinated substituents, have strong potential for applications in medicinal and agrochemical research, showcasing the versatility of pyrimidine-carboxylic acid derivatives in chemical synthesis (Schmitt et al., 2017).

Antiproliferative Activity in Cancer Research

The study by Mavrova et al. (2022) on 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates reveals their potential in cancer research. These compounds showed significant antiproliferative effects against breast cancer cell lines, highlighting their potential as therapeutic agents in oncology (Mavrova et al., 2022).

Safety And Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . It also causes skin and eye irritation and may cause respiratory irritation .

Future Directions

While specific future directions for “2-[(4-Cyanophenyl)amino]pyrimidine-4-carboxylic acid” are not mentioned in the search results, there are several research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

2-(4-cyanoanilino)pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O2/c13-7-8-1-3-9(4-2-8)15-12-14-6-5-10(16-12)11(17)18/h1-6H,(H,17,18)(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTAPRASFDZZNLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NC2=NC=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Cyanophenyl)amino]pyrimidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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